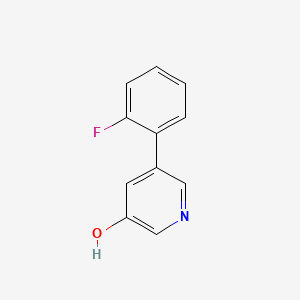

3,4-Diamino-5-phenylpyridine

概要

説明

3,4-Diamino-5-phenylpyridine is a compound that is structurally similar to 4,5-Diaminopyrimidine . 4,5-Diaminopyrimidine is an intermediate in the synthesis of Nisin, a compound with antibacterial activity against gram-positive bacteria . It’s also used as a reagent to synthesize uracil-based 2-aminoanilide derivatives, compounds that act as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides . Another synthesis method involves the reaction of phenylmalononitrile with hydrazine .Chemical Reactions Analysis

3,5-Diamino-4-phenylpyrazole was prepared by the reaction of phenylmalononitrile with hydrazine hydrate . This heterocycle reacted with acetylacetone, ethyl acetoacetate, 5-oxobutyraldehyde, malonaldehyde, diethyl (ethoxymethylene) malonate, and mesityl oxide to give derivatives of 2-aminopyrazolo .科学的研究の応用

3,4-Diamino-5-phenylpyridine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of pyridine derivatives, as well as for the synthesis of heterocyclic compounds. It has also been used in the synthesis of a range of pharmaceuticals and agrochemicals. In addition, this compound has been used as a fluorescent label for the detection of DNA, proteins, and other biomolecules.

作用機序

Target of Action

3,4-Diamino-5-phenylpyridine, also known as Amifampridine , primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at neuromuscular junctions .

Mode of Action

Amifampridine acts as a quaternary ammonium compound that blocks presynaptic potassium channels . This blockage prolongs the action potential and increases presynaptic calcium concentrations . The increased calcium concentrations then enhance the release of acetylcholine, a neurotransmitter, into the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine is the neuromuscular transmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential, leading to an increase in calcium influx . This increased calcium influx then triggers the release of more acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .

Pharmacokinetics

The pharmacokinetics of Amifampridine are influenced by genetic differences in N-acetyl-transferase (NAT) enzymes . These enzymes are involved in the metabolism of the drug, and genetic variations can affect the systemic exposure to Amifampridine . .

Result of Action

The primary result of Amifampridine’s action is the enhancement of neuromuscular transmission . This is achieved by increasing the release of acetylcholine into the synaptic cleft, which can help alleviate symptoms in conditions like Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder of neuromuscular transmission .

実験室実験の利点と制限

The main advantage of using 3,4-Diamino-5-phenylpyridine in laboratory experiments is its availability and low cost. It is also a relatively safe compound, making it suitable for use in a variety of laboratory settings. However, it is important to be aware of the potential hazards associated with its use, such as exposure to toxic fumes and contact with corrosive materials.

将来の方向性

There are a number of potential future directions for research involving 3,4-Diamino-5-phenylpyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. In addition, further research could be conducted into the synthesis of novel pyridine derivatives and heterocyclic compounds. Finally, further research could be conducted into the use of this compound as a fluorescent label for the detection of biomolecules.

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Diaminopyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

生化学分析

Cellular Effects

The cellular effects of 3,4-Diamino-5-phenylpyridine are not well-documented. Related compounds such as 3,4-diaminopyridine have been shown to have significant effects on various types of cells and cellular processes . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 3,4-diaminopyridine have been shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related compounds such as 3,4-diaminopyridine have been shown to have significant effects at different dosages in animal models .

特性

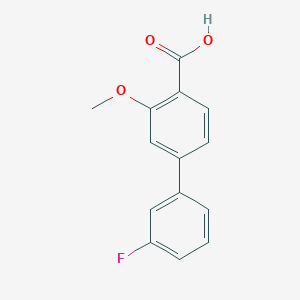

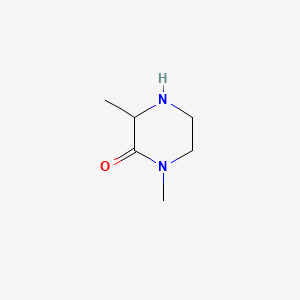

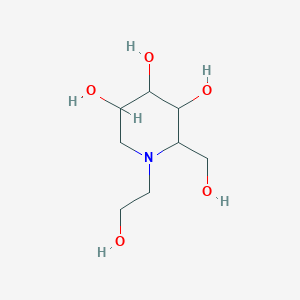

IUPAC Name |

5-phenylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-7-14-6-9(11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOZISIKXOGUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309392 | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214345-15-9 | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)

![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)